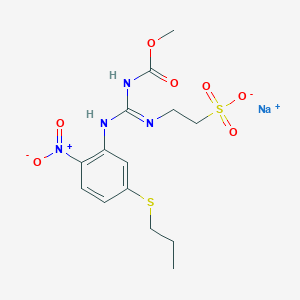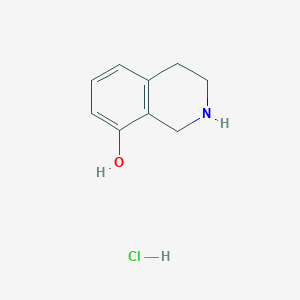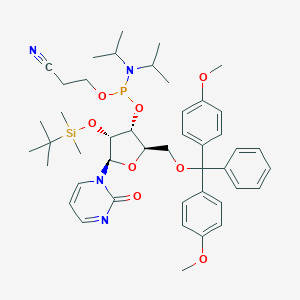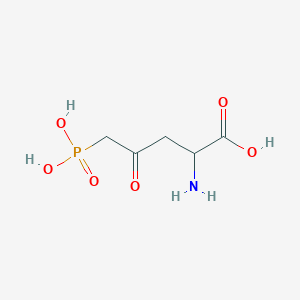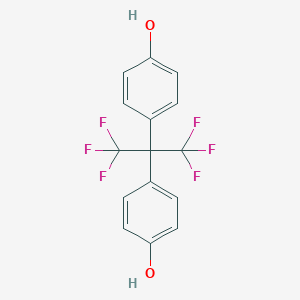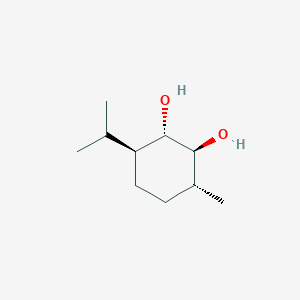
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that belongs to the class of cyclohexane derivatives. This compound is also known as menthol and is commonly used in various products, including cosmetics, pharmaceuticals, and food. The purpose of
Wirkmechanismus
The mechanism of action of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is not fully understood. However, it is believed to act on various receptors, including the TRPM8 receptor and the kappa-opioid receptor. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. It has also been found to possess analgesic properties, which help to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol in lab experiments include its availability, low cost, and ease of use. Additionally, it has been extensively studied, and its properties and applications are well understood. However, its limitations include its volatility, which can make handling difficult, and its potential toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. One area of research could focus on the development of new synthetic methods for the production of menthol. Additionally, further research could be conducted to better understand the mechanism of action of menthol and its effects on various receptors and enzymes. Finally, research could be conducted to explore the potential of menthol in the treatment of various disorders, including cancer, neurological disorders, and respiratory disorders.
Conclusion
In conclusion, (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that has been extensively studied for its various properties and applications. It is commonly used in various products, including cosmetics, pharmaceuticals, and food. Its properties and applications are well understood, and it has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. There are several future directions for the study of menthol, including the development of new synthetic methods and further research into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can be achieved through the hydrogenation of thymol or by the isomerization of limonene oxide. The former method is more commonly used and involves the catalytic hydrogenation of thymol in the presence of a palladium catalyst and hydrogen gas. This process results in the conversion of thymol into menthol.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been extensively studied for its various properties and applications. It has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used in the treatment of various disorders, including respiratory, gastrointestinal, and neurological disorders.
Eigenschaften
CAS-Nummer |
140924-67-0 |
|---|---|
Produktname |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10+/m1/s1 |
InChI-Schlüssel |
WQFGPARDTSBVLU-KATARQTJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H]([C@H]1O)O)C(C)C |
SMILES |
CC1CCC(C(C1O)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1O)O)C(C)C |
Synonyme |
1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,(1S,2S,3R,6S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



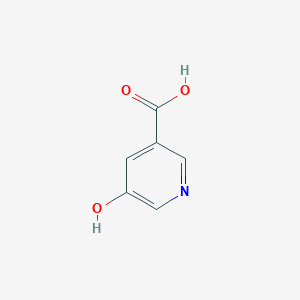
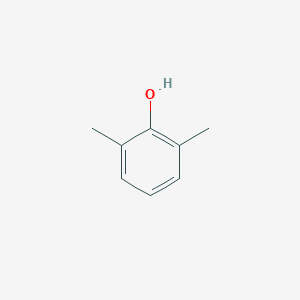
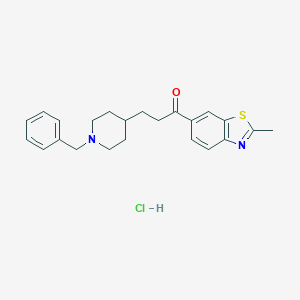
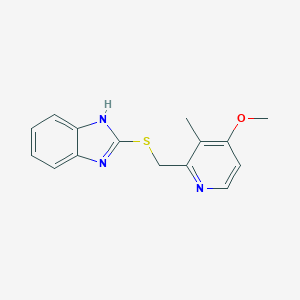
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
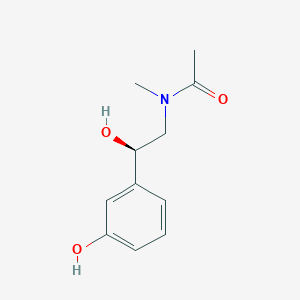
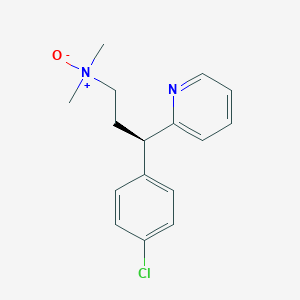
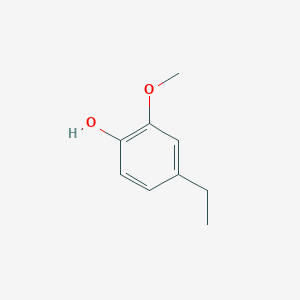
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
